molecular formula C8H10Cl2FN B578244 (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride CAS No. 1217464-96-4

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B578244
CAS No.: 1217464-96-4
M. Wt: 210.073
InChI Key: ZJWNGZJNOWRDLV-NUBCRITNSA-N
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Description

®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenylethylamines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Scientific Research Applications

®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-chloro-2-fluorobenzene.

    Halogenation: The starting material undergoes halogenation to introduce the chloro and fluoro substituents on the benzene ring.

    Amine Introduction: The halogenated benzene derivative is then subjected to a reaction with an amine source, such as ethanamine, under suitable conditions to form the desired phenylethylamine derivative.

    Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride may involve large-scale halogenation and amine introduction reactions, followed by efficient resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(5-Chloro-2-fluorophenyl)ethanamine: The non-hydrochloride form of the compound.

    1-(5-Chloro-2-fluorophenyl)propanamine: A similar compound with an additional carbon in the alkyl chain.

Uniqueness

®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNGZJNOWRDLV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704133
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217464-96-4, 1332593-91-5
Record name (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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